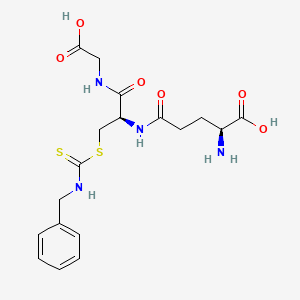
Bitc-SG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
BITC-SG is synthesized by reacting benzyl isothiocyanate with glutathione under specific conditions. The reaction typically involves dissolving benzyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding glutathione. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography .
化学反応の分析
Types of Reactions
BITC-SG undergoes several types of chemical reactions, including:
S-thiocarbamoylation: This reaction involves the addition of a thiocarbamoyl group to the compound, which is crucial for its inhibitory activity against glutathione S-transferase.
Oxidation and Reduction: This compound can undergo redox reactions, which are essential for its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used to reduce this compound.
Major Products Formed
The major products formed from the reactions of this compound include various thiocarbamoylated derivatives, which retain the inhibitory activity against glutathione S-transferase .
科学的研究の応用
BITC-SG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiocarbamoylation reactions.
Biology: Investigated for its role in inhibiting enzymes involved in detoxification processes.
Industry: Used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
作用機序
BITC-SG exerts its effects by inhibiting glutathione S-transferase P1-1 through S-thiocarbamoylation. This reaction involves the covalent binding of the BITC moiety to cysteine residues on the enzyme, leading to its inactivation . The inhibition of glutathione S-transferase disrupts the detoxification processes in cells, which can lead to the accumulation of toxic compounds and induce cell death .
類似化合物との比較
Similar Compounds
Benzyl Isothiocyanate (BITC): The parent compound of BITC-SG, known for its chemopreventive properties.
Phenethyl Isothiocyanate (PEITC): Another isothiocyanate compound with similar chemopreventive properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific inhibitory activity against glutathione S-transferase P1-1, which is not observed with other isothiocyanates. This specificity makes this compound a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
特性
分子式 |
C18H24N4O6S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |
InChIキー |
MGUPJNNTVYXHBZ-STQMWFEESA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


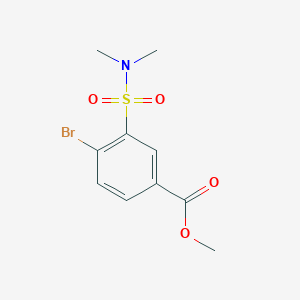
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
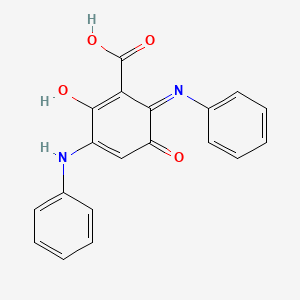

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)

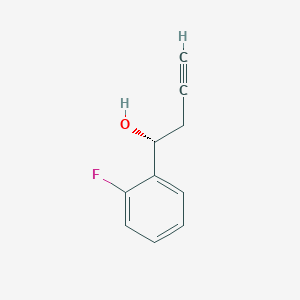
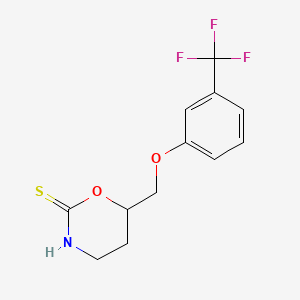
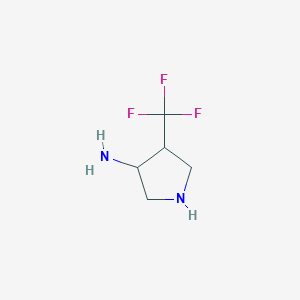

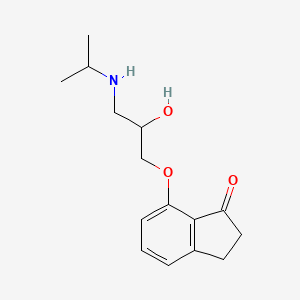
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
